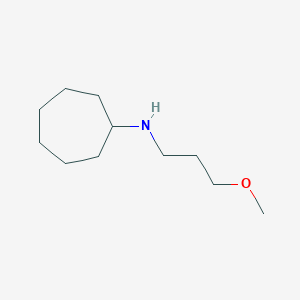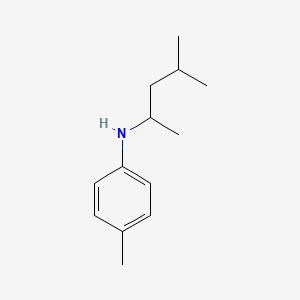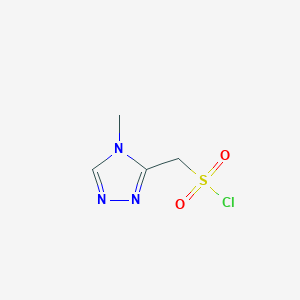![molecular formula C12H14N2O2 B13247964 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13247964.png)
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Nitrophenyl)-3-azabicyclo[320]heptane is a complex organic compound characterized by its unique bicyclic structure
準備方法
The synthesis of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane typically involves multiple steps. One common method includes the reaction of 2-azetidinebutanoic acid with a diazo compound, followed by cyclization to form the bicyclic structure . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol or chloroform, and specific catalysts or modifiers to enhance reaction rates and selectivity .
科学的研究の応用
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential bacterial cell wall components . The pathways involved often include inhibition of transpeptidase enzymes, crucial for bacterial cell wall cross-linking .
類似化合物との比較
6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane can be compared with other bicyclic compounds such as:
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate: Used in the synthesis of carbapenem antibiotics.
2-oxa-1-azabicyclo[3.2.0]heptanes: These compounds are valuable in drug discovery programs due to their structural complexity and potential biological activity.
The uniqueness of this compound lies in its specific nitrophenyl substitution, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
6-(2-nitrophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-4-2-1-3-9(12)10-5-8-6-13-7-11(8)10/h1-4,8,10-11,13H,5-7H2 |
InChIキー |
JXPDUVOHBLUOTB-UHFFFAOYSA-N |
正規SMILES |
C1C2CNCC2C1C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


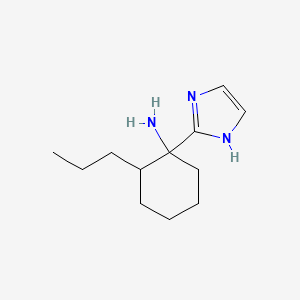


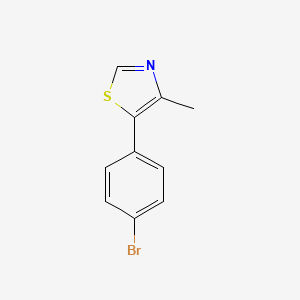
![5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol](/img/structure/B13247903.png)
![4-[(4-Bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13247910.png)
![4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13247921.png)
![[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride](/img/structure/B13247930.png)
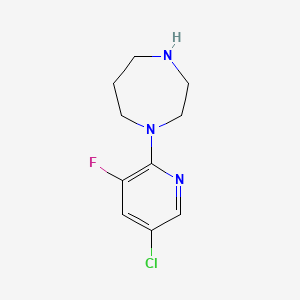

![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-one hydrochloride](/img/structure/B13247941.png)
